2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic aromatic amine (HAA) formed during the cooking of meat, poultry, or fish at high temperatures, such as grilling or frying. [, , ] It is the most abundant HAA found in cooked meat. [, ] PhIP is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). [] This classification is based on sufficient evidence from animal studies showing that PhIP causes cancer and limited evidence from human studies. While a definitive link between PhIP consumption and cancer in humans is still under investigation, understanding its formation, metabolism, and potential risks is crucial for informing dietary choices and mitigating potential health risks.
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine is a significant DNA adduct formed from the heterocyclic aromatic amine known as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, commonly referred to as PhIP. This compound is primarily generated when foods, particularly meats, are cooked at high temperatures. PhIP is classified as a mutagen and potential human carcinogen due to its ability to form DNA adducts that can lead to mutations and cancer development.
PhIP was first isolated from fried beef and is categorized under heterocyclic amines, which are compounds formed during the cooking of protein-rich foods. The International Agency for Research on Cancer has classified PhIP as a Group 2A carcinogen, indicating it is probably carcinogenic to humans based on sufficient evidence from animal studies that demonstrate its carcinogenicity in various tissues, including the colon, prostate, and mammary glands .
The synthesis of N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine involves several steps:
The molecular structure of N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine can be represented as follows:
The structure has been characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its identity and purity during synthesis .
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine participates in several chemical reactions:
The mechanism by which N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine exerts its effects involves several steps:
Studies indicate that detection methods for this compound include advanced techniques such as liquid chromatography coupled with mass spectrometry, which provide high sensitivity for quantifying DNA adducts formed in biological samples .
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine serves several scientific purposes:
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (dG-C8-PhIP) is a covalent DNA adduct formed when the N-hydroxy metabolite of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a prevalent heterocyclic aromatic amine (HAA), reacts with the C8 position of deoxyguanosine in DNA [1] [3]. This adduct exhibits a distinct molecular signature characterized by the attachment of the entire PhIP molecule to the guanine base via a C-C bond at the C8 position. The structure features the imidazopyridine ring system of PhIP linked perpendicularly to the plane of the deoxyguanosine, causing significant helical distortion in DNA duplexes [1] [6]. This structural perturbation is critical to its biological consequences, as it disrupts normal base pairing and DNA replication fidelity.
The molecular weight of dG-C8-PhIP is 501.5 g/mol. Its formation follows the general pattern observed for many aromatic amine adducts, where initial metabolic activation produces a nitrenium ion electrophile that preferentially attacks the electron-rich C8 site of guanine—a nucleophilic hotspot in DNA [3] [7]. Unlike N²-guanine adducts formed by other HAAs like IQ, the C8 linkage in dG-C8-PhIP creates a bulky lesion that protrudes into the major groove of DNA [1]. This specific stereochemistry has profound implications for how repair enzymes recognize the lesion and how DNA polymerases process it during replication, often leading to error-prone translesion synthesis.
Table 1: Chemical Identity of dG-C8-PhIP
Characteristic | Description |
---|---|
Systematic Name | N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine |
Abbreviation | dG-C8-PhIP |
Molecular Formula | C₂₄H₂₃N₈O₄ |
Molecular Weight | 501.5 g/mol |
Adduct Type | Bulky aromatic C8-guanine adduct |
Formation Site | C8 position of 2'-deoxyguanosine |
Bond Type | Covalent C-C linkage |
Structural Consequence | Major groove distortion, DNA helix destabilization |
dG-C8-PhIP serves as the principal DNA lesion responsible for the genotoxic effects of PhIP, a potent HAA formed during the high-temperature cooking of protein-rich foods like meats, poultry, and fish [2] [4] [9]. PhIP constitutes up to 70% of the total HAA content in cooked meats and can reach concentrations exceeding 50 parts per billion (ppb) in well-done grilled chicken or beef [2] [9]. The formation occurs through the Maillard reaction between creatine (abundant in muscle tissue), amino acids, and reducing sugars at temperatures typically exceeding 150-200°C [4] [9]. Phenylacetaldehyde has been identified as a critical precursor in PhIP formation [9].
Human exposure to PhIP is widespread, occurring through dietary consumption of cooked meats, pan-fried residues used in gravies, and even airborne particulates generated during frying [7] [9]. Upon ingestion, PhIP undergoes metabolic activation primarily in the liver, involving cytochrome P450 (CYP) 1A2-mediated N-hydroxylation to form N-hydroxy-PhIP (N-OH-PhIP). This metabolite is then esterified by sulfotransferases (SULTs) or acetyltransferases (NATs), forming unstable esters that decompose to generate the highly reactive nitrenium ion (PhIP-NH⁺). This electrophile attacks the C8 position of deoxyguanosine, forming dG-C8-PhIP [1] [7] [9]. Crucially, this adduct has been detected in human tissues, including colon, breast, prostate, and lymphocytes, typically at levels ranging from 1 to 10 adducts per 10⁸ DNA bases [8] [9]. Its presence directly links dietary HAA exposure to DNA damage in target organs.
The discovery of dG-C8-PhIP is intertwined with the identification of HAAs as dietary mutagens. In 1977, Professor Takashi Sugimura and colleagues made the seminal observation that smoke from broiled fish contained potent mutagens detectable in the Ames Salmonella test [9]. This discovery initiated global research into cooked food mutagens, culminating in the identification of numerous HAAs, including PhIP, which was isolated from fried ground beef by the Felton laboratory in 1986 [8] [9]. PhIP's exceptional abundance in cooked meats quickly established it as a compound of significant toxicological interest.
Structural characterization of dG-C8-PhIP emerged in the late 1980s and early 1990s through pioneering work using ³²P-postlabeling and mass spectrometry techniques [1] [8]. These studies revealed its identity as the predominant DNA adduct of PhIP. Its significance was further cemented by studies demonstrating its persistence in tissues and its direct role in inducing mutations in critical oncogenes and tumor suppressor genes [1] [9]. dG-C8-PhIP became a crucial biomarker for assessing the biological impact of dietary HAA exposure and understanding the molecular mechanisms linking cooked meat consumption to cancer risk. The adduct exemplifies the broader principle that bulky DNA lesions—whether from environmental chemicals, endogenous processes, or diet—can initiate carcinogenesis by disrupting genomic integrity [1] [6].
Table 2: Historical Timeline of Key Discoveries Related to dG-C8-PhIP
Year | Discovery/Advance | Significance | Key Researchers/References |
---|---|---|---|
1977 | Discovery of mutagenic activity in cooked food smoke | Initiated HAA research field | Sugimura and Nagao [9] |
1986 | Identification and isolation of PhIP from cooked meats | Recognized PhIP as the most mass-abundant HAA in cooked meats | Felton, Knize et al. [8] [9] |
Late 1980s-Early 1990s | Structural characterization of dG-C8-PhIP | Established C8-guanine linkage as the primary DNA lesion of PhIP | Multiple groups [1] [8] |
1990s-2000s | Detection of dG-C8-PhIP in human tissues (colon, breast, prostate) | Provided molecular evidence linking dietary PhIP exposure to human DNA damage | Various human biomonitoring studies [8] [9] |
2000s-Present | Elucidation of mutation spectra and repair mechanisms | Defined G→T transversions as the signature mutation; revealed roles of TLS polymerases and NER | Biochemical/genetic studies [1] [9] |
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